1-AMINO-2-CYANO-3-(2-FLUOROPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
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Overview
Description
1-AMINO-2-CYANO-3-(2-FLUOROPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused pyrido[1,2-a][1,3]benzimidazole core, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of 1-AMINO-2-CYANO-3-(2-FLUOROPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions using reagents such as ammonia or primary amines.
Addition of the Cyano Group: Cyanation reactions using cyanide sources like sodium cyanide or potassium cyanide.
Incorporation of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-AMINO-2-CYANO-3-(2-FLUOROPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions for these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-AMINO-2-CYANO-3-(2-FLUOROPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-AMINO-2-CYANO-3-(2-FLUOROPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-AMINO-2-CYANO-3-(2-FLUOROPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE include other heterocyclic compounds with fused ring systems and similar functional groups. Examples include:
1-AMINO-2-CYANO-3-PHENYLIMIDAZO[1,2-A]PYRIDINE: Lacks the fluorophenyl group, resulting in different reactivity and biological activity.
2-AMINO-3-CYANO-4-(2-FLUOROPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE: Similar structure but different positioning of functional groups, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
1-amino-3-(2-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10FN5/c20-14-6-2-1-5-11(14)17-12(9-21)18(23)25-16-8-4-3-7-15(16)24-19(25)13(17)10-22/h1-8H,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMRSRKGPPSCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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